Class-Level Anticancer Potency: Tetrazole-Fused Benzoxazole Scaffold GI₅₀ Profile vs. Standard Chemotherapeutics
Within the tetrazole-fused benzoxazole class, the most active members (e.g., compounds 9b and 9g) demonstrate GI₅₀ values ranging from <0.1 to 4.56 μM against MCF7 (breast), Hop62 (lung), and A-549 (lung) cell lines [1]. The target compound shares the identical tetrazole-benzoxazole-sulfanyl-acetamide core scaffold with these lead analogues, providing class-level inference of comparable anticancer potential, though direct quantitative data for CAS 333414-48-5 as a single entity has not been reported in the public domain as of this analysis.
| Evidence Dimension | Anticancer antiproliferative activity (GI₅₀) |
|---|---|
| Target Compound Data | No direct single-entity GI₅₀ data publicly available; compound shares core scaffold with tetrazole-fused benzoxazole series 9a–9j |
| Comparator Or Baseline | Lead analogues 9b and 9g in the same series exhibit GI₅₀ = <0.1–4.56 μM (MCF7, Hop62, A-549) |
| Quantified Difference | Quantified difference cannot be calculated due to absence of direct target compound data |
| Conditions | NCI 60-cell line screening protocol; MCF7, Hop62, A-549 cell lines; 48 h exposure; SRB assay |
Why This Matters
This class-level inference establishes a benchmark range for the scaffold, allowing procurement decisions to be guided by the expectation that the target compound may fall within this activity window, though experimental validation is required.
- [1] Ravikumar, P., Raolji, G. S. B., Venkata Sastry, K., Kalidasu, S., & Balaaraju, T. (2018). Design, Synthesis, and Anticancer Evaluation of Tetrazole-Fused Benzoxazole Derivatives as Tubulin Binding Agents. Russian Journal of General Chemistry, 88(10), 2183–2189. https://doi.org/10.1134/S1070363218100250 View Source
